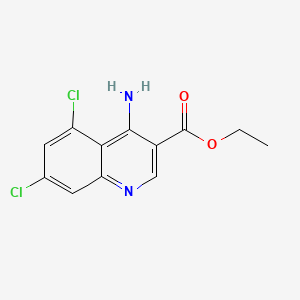
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.126 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
The synthesis of 4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the condensation of a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This reaction forms an imine, which is then cyclized to form the pyridine ring by heating in mineral oil . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the quinoline ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antimalarial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with various biological targets.
作用機序
The mechanism of action of 4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the context of antimalarial activity, quinoline derivatives are known to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
類似化合物との比較
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to chloroquine.
Piperaquine: A long-acting antimalarial drug with a bisquinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
1242260-90-7 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.124 |
IUPAC名 |
ethyl 4-amino-5,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3,(H2,15,16) |
InChIキー |
OPDSBVPEMIARBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)Cl)Cl)N |
同義語 |
4-Amino-5,7-dichloroquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















